4-(3-Acetylphenyl)-2-formylphenol
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Overview
Description
4-(3-Acetylphenyl)-2-formylphenol is an organic compound that features both an acetyl group and a formyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylphenyl)-2-formylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenol with 3-acetylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the Vilsmeier-Haack reaction, where phenol is treated with N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the ortho position relative to the hydroxyl group. This is followed by a subsequent Friedel-Crafts acylation to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetylphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 4-(3-Acetylphenyl)-2-carboxyphenol.
Reduction: 4-(3-Acetylphenyl)-2-hydroxymethylphenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Acetylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic substrates. It may also serve as a model compound for studying the interactions of phenolic compounds with biological macromolecules.
Medicine: Potential applications in drug discovery and development, particularly in the design of molecules with specific biological activities. Its structural features may be exploited to develop inhibitors or activators of specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity makes it useful in the production of materials with desired properties.
Mechanism of Action
The mechanism of action of 4-(3-Acetylphenyl)-2-formylphenol depends on its specific application
Phenolic Hydroxyl Group: Can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.
Formyl Group: Can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amino acids in proteins.
Acetyl Group: Can undergo hydrolysis to release acetic acid, which may affect the local pH and influence biochemical reactions.
Comparison with Similar Compounds
4-(3-Acetylphenyl)-2-formylphenol can be compared with other similar compounds, such as:
4-(3-Acetylphenyl)phenol: Lacks the formyl group, which may reduce its reactivity in certain chemical reactions.
4-(2-Formylphenyl)phenol: Lacks the acetyl group, which may affect its interactions with biological targets.
4-(3-Acetylphenyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a formyl group, which may influence its chemical and biological properties.
The uniqueness of this compound lies in the presence of both the acetyl and formyl groups, which provide a combination of reactivity and functionality not found in the other compounds.
Properties
IUPAC Name |
5-(3-acetylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(17)11-3-2-4-12(7-11)13-5-6-15(18)14(8-13)9-16/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUXQJHACIIVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685136 |
Source
|
Record name | 3'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111119-99-3 |
Source
|
Record name | 3'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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